Cas no 382-67-2 (Desoximetasone)

Desoximetasone Chemical and Physical Properties
Names and Identifiers
-
- Desoximetasone
- Tepisolon
- Topicort
- 21-Desoxybetamethasone
- 9-Fluoro-11b,21-dihydroxy-16a-methylpregna-1,4-diene-3,20-dione
- Desoxymetasone
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta,16alpha)-
- DESOXIMETASONE [ORANGE BOOK]
- DESOXIMETASONE [USP-RS]
- (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
- DTXCID1025647
- (1R,2S,10S,11S,13R,14S,15S,17S)-1-fluoro-17-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-dien-5-one
- HMS2052C15
- Deoxymethasone
- R 2113
- DESOXIMETASONE [JAN]
- NSC 759189
- DESOXIMETASONE [WHO-DD]
- DTXSID3045647
- Desoximetasonum
- R-2113
- Tox21_110889_1
- DESOXIMETASONE [MART.]
- Desoximetason
- NCGC00023648-03
- 17 Desoxymethasone
- 17-Desoxymethasone
- EINECS 206-845-3
- NCGC00023648-04
- Topsilon
- 9alpha-fluoro-16alpha-methyl-Delta(1)-corticosterone
- Desoximetasona (INN-Spanish)
- NS00008529
- A 41304
- DESOXIMETASONE [USP IMPURITY]
- (1S,2R,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- 17-Deoxymethansone
- D07XC02
- Q385370
- CHEMBL1766
- DESOXIMETASONE (USP MONOGRAPH)
- CHEBI:691037
- DESOXIMETASONE (USP IMPURITY)
- (11beta,16alpha)-9-Fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione
- D07AC03
- MFCD00083301
- Desoximetasonum [INN-Latin]
- Topicort LP
- Desoximetasone (USAN:USP:INN:BAN)
- HOE-304
- s5685
- EN300-19737593
- A 41-304
- Deoxydexamethasone
- DEXAMETHASONE IMPURITY F (EP IMPURITY)
- 17-Desoximethasone
- A-41-304
- Dexamethasone Impurity F
- D5515
- 17-Deoxydexamethasone
- MLS001076073
- A-41304
- Desoximetasone [USAN:USP:INN:BAN]
- Tox21_110889
- 9alpha-fluoro-11beta,21-dihydroxy-16alpha-methyl-1.4-pregnadiene-3,20-dione
- Flubason
- MLS000028654
- DESOXIMETASONE [INN]
- DESOXIMETASONE [VANDF]
- Esperson
- Desossimetasone
- SMR000058856
- VWVSBHGCDBMOOT-IIEHVVJPSA-N
- HMS2236H07
- DEXAMETHASONE IMPURITY F [EP IMPURITY]
- 9-Fluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
- Desoximetasona
- CAS-382-67-2
- Stiedex
- UNII-4E07GXB7AU
- Topicort (TN)
- BDBM50103622
- Q-200938
- T72402
- HOE 304
- Desoxymethasone
- AS-15787
- DESOXIMETASONE (USP-RS)
- DESOXIMETASONE [USP MONOGRAPH]
- Ibaril
- (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- BRN 2228097
- Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11.beta.,16.alpha.)-
- NSC-759189
- J83.644C
- 4E07GXB7AU
- GTPL7067
- DESOXIMETASONE (MART.)
- CCG-101120
- Desoximetasonum (INN-Latin)
- Desoximetasone (USP/INN)
- HY-17570
- Desossimetasone [DCIT]
- NC00370
- 382-67-2
- 140218-14-0
- Opera_ID_52
- 9-Fluoro-11-beta,21-dihydroxy-16-alpha-methylpregna-1,4-diene-3,20-dione
- DESOXIMETASONE [USAN]
- SCHEMBL4214
- DESOXIMETASONE [MI]
- MLS001424230
- DB00547
- AKOS030254657
- D03697
- Desoximetasona [INN-Spanish]
- GLXC-20131
- HY-17570R
- Desoximetasone (Standard)
- FF21375
- 21-Desoxybetamethasone;Desoximetasone
- 206-845-3
-
- MDL: MFCD00083301
- Inchi: 1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22?/m1/s1
- InChI Key: VWVSBHGCDBMOOT-IIEHVVJPSA-N
- SMILES: F[C@@]1([C@]2(C=C3)C)[C@](CCC2=CC3=O)([H])[C@@](C[C@@H](C)[C@@H]4C(CO)=O)([H])[C@]4(C)C[C@@H]1O
Computed Properties
- Exact Mass: 376.20500
- Monoisotopic Mass: 376.205
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 757
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6A^2
- XLogP3: 2.3
Experimental Properties
- Density: 376.46
- Melting Point: 217°C(lit.)
- Boiling Point: 532.3±50.0 °C at 760 mmHg
- Flash Point: 275.7±30.1 °C
- Refractive Index: 1.574
- PSA: 74.60000
- LogP: 2.78080
- λmax: 238(lit.)
- Merck: 2930
- Specific Rotation: 109° (chloroform)
Desoximetasone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H361
- Warning Statement: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- WGK Germany:3
- Hazard Category Code: R20/21/22;R36/37/38;R40;R43
- Safety Instruction: S22-S26-S36
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:TU3834000
-
Hazardous Material Identification:
- Safety Term:S22;S26;S36
- Risk Phrases:R20/21/22; R36/37/38; R40; R43
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Desoximetasone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
Desoximetasone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB508874-250 mg |
Desoximetasone, 95%; . |
382-67-2 | 95% | 250mg |
€508.00 | 2023-06-14 | |
TRC | D296970-5mg |
Desoxymetasone |
382-67-2 | 5mg |
$ 125.00 | 2023-09-08 | ||
TRC | D296970-25mg |
Desoxymetasone |
382-67-2 | 25mg |
$ 414.00 | 2023-04-17 | ||
MedChemExpress | HY-17570-5mg |
Desoximetasone |
382-67-2 | 99.52% | 5mg |
¥243 | 2024-04-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55930-100mg |
Desoximetasone |
382-67-2 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5515-250MG |
Desoximetasone |
382-67-2 | 97.0%(LC) | 250MG |
2990.0CNY | 2021-07-10 | |
TRC | D296970-2mg |
Desoxymetasone |
382-67-2 | 2mg |
$ 80.00 | 2023-04-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D824418-25mg |
Desoximetasone |
382-67-2 | 99% | 25mg |
¥321.30 | 2022-10-10 | |
DC Chemicals | DC11331-1 g |
Desoximetasone |
382-67-2 | >98% | 1g |
$1600.0 | 2022-02-28 | |
Chemenu | CM201091-5g |
Desoximetasone |
382-67-2 | 98% | 5g |
$542 | 2022-12-27 |
Desoximetasone Related Literature
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Related Categories
- Solvents and Organic Chemicals Organic Compounds
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives 21-hydroxysteroids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxysteroids 21-hydroxysteroids
Additional information on Desoximetasone
Desoximetasone (CAS No. 382-67-2): An In-Depth Overview
Desoximetasone (CAS No. 382-67-2) is a potent synthetic glucocorticoid that has gained significant attention in the field of dermatology and immunology due to its anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various skin conditions, including psoriasis, atopic dermatitis, and contact dermatitis. The following overview delves into the chemical structure, pharmacological properties, clinical applications, and recent research advancements of Desoximetasone.
Chemical Structure and Properties
Desoximetasone is a derivative of corticosteroids, specifically a 9α-fluoro-16α-methylprednisolone. Its molecular formula is C24H31FO5, and it has a molecular weight of 418.49 g/mol. The compound exhibits high lipophilicity, which enhances its penetration through the skin barrier, making it particularly effective for topical applications. The chemical structure of Desoximetasone includes a fluorine atom at the C-9 position and a methyl group at the C-16 position, which contribute to its enhanced potency compared to other corticosteroids.
Pharmacological Mechanisms
The pharmacological effects of Desoximetasone are primarily mediated through its interaction with glucocorticoid receptors (GRs). Upon binding to GRs, Desoximetasone translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the inhibition of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and immune responses.
In addition to its anti-inflammatory properties, Desoximetasone also exerts immunosuppressive effects by downregulating the expression of major histocompatibility complex (MHC) class II molecules and adhesion molecules on immune cells. These mechanisms collectively contribute to its therapeutic efficacy in treating inflammatory skin conditions.
Clinical Applications
Desoximetasone is primarily used in dermatological formulations for the treatment of moderate to severe inflammatory skin conditions. It is available in various forms, including creams, ointments, lotions, and gels. The choice of formulation depends on the specific condition being treated and patient preferences.
Clinical trials have demonstrated the efficacy of Desoximetasone in managing psoriasis vulgaris, atopic dermatitis, and contact dermatitis. A randomized controlled trial published in the Journal of the American Academy of Dermatology found that patients treated with 0.25% Desoximetasone cream showed significant improvements in erythema, scaling, and pruritus compared to those using placebo or lower-potency corticosteroids.
In recent years, there has been growing interest in exploring the use of Desoximetasone for off-label applications. For instance, preliminary studies have suggested its potential in treating alopecia areata and lichen planus. However, further research is needed to establish its safety and efficacy for these conditions.
Safety and Side Effects
Desoximetasone is generally well-tolerated when used as directed, it can cause side effects if misused or overused. Common side effects include skin thinning (atrophy), striae (stretch marks), telangiectasia (dilated blood vessels), and perioral dermatitis. Prolonged use may also lead to systemic absorption, particularly if applied to large areas or under occlusion.
To minimize the risk of side effects, healthcare providers recommend using the lowest effective dose for the shortest duration necessary. Patients should be monitored regularly for signs of adverse reactions and advised on proper application techniques.
Laboratory Research and Future Directions
Ongoing research continues to explore new formulations and delivery systems for Desoximetasone strong>. Nanotechnology-based approaches have shown promise in enhancing drug delivery efficiency while reducing systemic absorption. For example, a study published in Nanomedicine: Nanotechnology, Biology and Medicine demonstrated that encapsulating < strong > Desoximetasone strong > in liposomes significantly improved its penetration into deeper layers of the skin while minimizing adverse effects. p > < p >In addition to improving delivery methods, researchers are investigating combination therapies involving strong > Desoximetasone strong > with other active ingredients to enhance therapeutic outcomes. A recent study published in Experimental Dermatology found that combining strong > Desoximetasone strong > with calcipotriol (a vitamin D analog) was more effective in treating psoriasis compared to either agent alone. p > < p >Furthermore, there is growing interest in understanding the long-term safety profile of strong > Desoximetasone strong > use. Longitudinal studies are being conducted to assess potential cumulative effects on skin health and systemic health over extended periods. p > < p >< strong >Conclusion strong > p > < p >< strong >Desoximetasone strong > (CAS No. 382-67-2) remains a valuable therapeutic option for managing inflammatory skin conditions due to its potent anti-inflammatory and immunosuppressive properties. Ongoing research continues to refine its use through innovative delivery systems and combination therapies, ensuring that it remains a relevant and effective treatment option for dermatological patients. p > article > response >
